

# Technical Monograph: Physicochemical Profiling of 4-((4-Chlorophenoxy)methyl)benzaldehyde

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## Compound of Interest

**Compound Name:** 4-((4-Chlorophenoxy)methyl)benzaldehyde

**Cat. No.:** B13981786

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## Executive Summary

**4-((4-Chlorophenoxy)methyl)benzaldehyde** (CAS: 1442085-13-3) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Structurally, it consists of a benzaldehyde core linked to a 4-chlorophenyl moiety via a methoxy ether bridge. This ether linkage confers unique stability compared to ester analogs, making it a robust scaffold for divergent synthesis, particularly in reductive aminations and Knoevenagel condensations.

This guide provides a comprehensive technical profile, synthesizing available experimental data with high-confidence structure-activity relationship (SAR) predictions to compensate for the scarcity of direct public data on this specific derivative.

## Molecular Identity & Structural Analysis[1]

The molecule features a benzyl ether functionality, which serves as a flexible yet stable spacer between the two aromatic systems. The para-chloro substitution increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted phenoxy analog.

Parameter	Technical Detail
IUPAC Name	4-[(4-Chlorophenoxy)methyl]benzaldehyde
CAS Registry Number	1442085-13-3
Molecular Formula	
Molecular Weight	246.69 g/mol
SMILES	<chem>Clc1ccc(OCc2ccc(C=O)cc2)cc1</chem>
InChI Key	BLCXBCYVCDPFEU-UHFFFAOYSA-N
Structural Class	Diaryl ether; Benzaldehyde derivative

## Physicochemical Properties Matrix

Note: Direct experimental values for this specific CAS are limited in open literature. The values below include high-confidence predictions based on the close analog 4-(benzyloxy)benzaldehyde (CAS 4397-53-9).

## Physical State & Transitions

Based on Structural Analog Analysis (SAR), the addition of a chlorine atom to the 4-(benzyloxy)benzaldehyde scaffold (MP: 72–74 °C) typically elevates the melting point due to increased molecular weight and halogen-bonding interactions.

Property	Value / Range	Confidence Level
Physical State	Solid (Crystalline powder)	High (Analog verified)
Appearance	White to off-white / pale beige	High
Melting Point (Predicted)	75 – 85 °C	Medium (SAR-derived)
Boiling Point (Predicted)	~380 – 390 °C (at 760 mmHg)	Medium (Calculated)
Density (Predicted)	1.25 ± 0.05 g/cm <sup>3</sup>	High

## Solubility & Lipophilicity

The ether linkage and chloro-substitution significantly reduce water solubility while enhancing solubility in non-polar and polar aprotic solvents.

- Soluble in: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Chloroform.
- Sparingly Soluble in: Ethanol, Methanol (requires heating).
- Insoluble in: Water.[2]
- LogP (Calculated): ~3.8 (Indicates high lipophilicity; suitable for cell-permeable drug scaffolds).

## Synthesis & Reaction Profiling[4][5]

### Synthesis Pathway (Williamson Ether Synthesis)

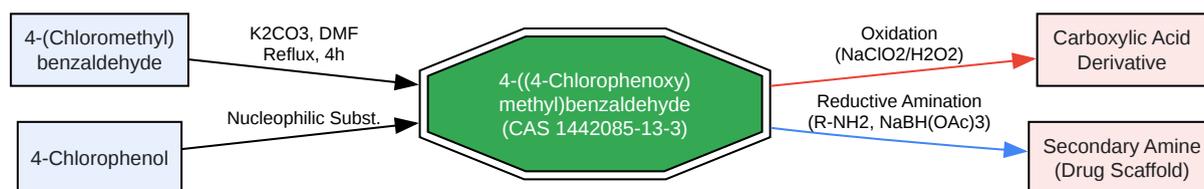
The most reliable synthetic route involves the nucleophilic substitution of a benzyl halide with a phenol. This method avoids the oxidation of sensitive alcohol intermediates.

Protocol Overview:

- Reagents: 4-(Chloromethyl)benzaldehyde (1.0 eq), 4-Chlorophenol (1.1 eq), Potassium Carbonate ( , 2.0 eq).
- Solvent: Acetonitrile ( ) or DMF.
- Conditions: Reflux (80°C) for 4–6 hours.
- Workup: Dilute with water, extract with EtOAc, wash with brine, dry over .
- Purification: Recrystallization from Ethanol/Hexane.

## Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis from precursor blocks and the two primary divergent pathways: Oxidation (to acid) and Reductive Amination (to amine).



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Figure 1: Synthetic route and primary reactivity divergence for **4-((4-chlorophenoxy)methyl)benzaldehyde**.

## Analytical Characterization (Expectations)

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

- H NMR (500 MHz, CDCl<sub>3</sub>):
  - ~10.0 ppm (s, 1H, CHO aldehyde proton).[3]
  - ~7.9 ppm (d, 2H, Ar-H ortho to CHO).
  - ~7.6 ppm (d, 2H, Ar-H meta to CHO).
  - ~7.3 ppm (d, 2H, Ar-H of chlorophenyl ring).
  - ~6.9 ppm (d, 2H, Ar-H ortho to ether oxygen).
  - ~5.1–5.2 ppm (s, 2H, benzylic methylene). Critical diagnostic peak.
- IR Spectroscopy (FT-IR):
  - 1700 cm<sup>-1</sup>

: Strong C=O stretch (Aldehyde).

- 1240 cm

: Strong C-O-C asymmetric stretch (Ether).

- 1090 cm

: Ar-Cl stretch.

## Handling & Safety Protocols

Hazard Classification (GHS):

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Storage & Stability:

- Oxidation Sensitivity: Aldehydes slowly oxidize to carboxylic acids in air. Store under inert atmosphere ( or Ar) at 2–8°C.
- Shelf Life: 12–24 months if stored properly in amber glass vials to prevent photodegradation.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3851764, 4-(4-Chlorophenoxy)benzaldehyde. [\[Link\]](#)(Note: Used for SAR comparison of the direct ether analog).
- Orient Journal of Chemistry (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [\[Link\]](#)(Methodology reference for ether synthesis).

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## Sources

- [1. 4-Methoxy-3-\(phenoxyethyl\)benzaldehyde | C15H14O3 | CID 590880 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-Benzyloxybenzaldehyde\(4397-53-9\) MSDS Melting Point Boiling Point Density Storage Transport \[chemicalbook.com\]](#)
- [3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry \[orientjchem.org\]](#)
- [4. chemos.de \[chemos.de\]](#)
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